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Executive Summary

The Mitochondrial Ribosomal Protein S31 (MRPS31) gene encodes a crucial component of the
small 28S subunit of the mitochondrial ribosome. This technical guide provides a
comprehensive overview of the discovery, history, and functional significance of MRPS31. It is
intended for researchers, scientists, and drug development professionals, offering detailed
insights into the gene's role in mitochondrial protein synthesis and its implications in human
health and disease, particularly in cancer and potentially in type 1 diabetes. This document
summarizes key quantitative data, presents detailed experimental protocols for studying
MRPS31, and visualizes relevant biological pathways and experimental workflows.

Discovery and History of MRPS31

The formal characterization and mapping of the human mitochondrial ribosomal protein genes,
including MRPS31, were systematically detailed in a landmark study by Kenmochi et al. in
2001.[1][2] This research involved the generation of sequence-tagged sites (STSs) for
individual mitochondrial ribosomal protein (MRP) genes, which were then mapped to the
human chromosomes using radiation hybrid panels.

Prior to this, the protein components of the mitochondrial ribosome were being identified and
characterized, but a comprehensive genetic map was lacking. The 2001 study located 54 MRP
genes and assigned them to specific cytogenetic bands.[1][2] MRPS31 was mapped to
chromosome 13q14.11.[3][4]
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An interesting finding from this initial mapping was the wide dispersal of MRP genes throughout
the nuclear genome, in contrast to the clustered operons of their bacterial ancestors. This
suggested that the transfer of these genes from the mitochondrial to the nuclear genome
occurred as individual events during evolution.[1][2]

The gene has been known by several aliases, including IMOGN38, MRP-S31, S31mt, and
mS31.[4][5][6] The official HUGO Gene Nomenclature Committee (HGNC) symbol is MRPS31.

Gene and Protein Characteristics

MRPS31 is a protein-coding gene that provides instructions for synthesizing the mitochondrial
ribosomal protein S31. This protein is a structural constituent of the small 28S subunit of the
55S mitochondrial ribosome (mitoribosome).[7] Mammalian mitoribosomes are responsible for
translating the 13 messenger RNAs encoded by the mitochondrial DNA (mtDNA), which are all
essential components of the oxidative phosphorylation system.

The MRPS31 protein, like other MRPs, is encoded in the nuclear genome, synthesized on
cytosolic ribosomes, and subsequently imported into the mitochondria for assembly into the
mitoribosome.

Table 1: Key Characteristics of the MRPS31 Gene and Protein
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Feature Description Source

Official Gene Symbol MRPS31 HGNC
Mitochondrial Ribosomal

Full Gene Name ) HGNC
Protein S31

] IMOGN38, MRP-S31, S31mt,

Aliases [41151[6]
mS31

Chromosomal Location 13g14.11 [3114]

_ Mitochondrial ribosomal _
Protein Product UniProt

protein S31

Subcellular Location

Mitochondrion, mitochondrial
inner membrane, mitochondrial

small ribosomal subunit

[8]

Function

Structural constituent of the
mitochondrial ribosome,
involved in mitochondrial

translation

[5]

Quantitative Data

Gene Expression Levels

MRPS31 exhibits ubiquitous expression across various human tissues, consistent with its

fundamental role in mitochondrial function. RNA-sequencing data from multiple sources,

including the Human Protein Atlas and the Genotype-Tissue Expression (GTEX) project,

confirm its widespread expression.

Table 2: MRPS31 RNA Expression in Selected Normal Human Tissues
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Expression Level

Tissue (TPMIRPKM) Data Source
Lymph Node 11.9 RPKM 9]

Testis 11.7 RPKM [9]
Hypothalamus 13.13 RPKM [10]

Heart 12.669 RPKM [10]

Ovary 10.675 RPKM [10]

Kidney 10.177 RPKM [10]

Note: TPM (Transcripts Per Million) and RPKM (Reads Per Kilobase of transcript, per Million

mapped reads) are units of normalized gene expression.

Association with Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the significant role of MRPS31 in hepatocellular carcinoma.

Analysis of The Cancer Genome Atlas (TCGA) Liver Hepatocellular Carcinoma (LIHC) dataset

has revealed that MRPS31 is frequently downregulated in HCC, often due to somatic copy

number alterations (SCNA), specifically loss of the gene.[11][12] This downregulation is

associated with poor prognosis.

Table 3: Prognostic Significance of MRPS31 in Hepatocellular Carcinoma
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Parameter Finding Data Source

MRPS3L1 is the only
downregulated MRP gene
Copy Number Alteration harboring a DNA copy number [11][12]
loss in a significant portion of
HCC cases.

MRPS31 mRNA levels are
o significantly lower in a subset
Expression in Tumors [11]
of HCC tumors compared to

non-tumorous tissue.

Low expression of MRPS31 is
) ] significantly associated with
Survival Analysis o [11]
shorter overall survival in HCC

patients.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the
function and interactions of MRPS31.

GST Pull-Down Assay for Protein-Protein Interaction
Analysis

This protocol is adapted from standard methods for identifying protein-protein interactions
using a GST-tagged bait protein (e.g., GST-MRPS31).[2][13][14][15][16]

Objective: To identify proteins that interact with MRPS31.
Materials:

e pGEX vector containing the MRPS31 coding sequence
» E. coli expression strain (e.g., BL21)

e |IPTG for induction
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e Lysis buffer (e.g., 20mM HEPES pH 7.4, 100mM NacCl, 5mM MgClI2, 1% TX-100, with
protease inhibitors)

o Glutathione-sepharose or magnetic beads

o Wash buffer (e.g., lysis buffer with lower detergent concentration)

» Elution buffer (e.g., wash buffer containing 10-20 mM reduced glutathione)

o Cell lysate from a human cell line (e.g., HEK293 or a relevant cancer cell line)

o SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

o Expression and Purification of GST-MRPS31 (Bait):
1. Transform the pGEX-MRPS31 plasmid into E. coli.
2. Grow a culture to mid-log phase (OD600 = 0.6) and induce protein expression with IPTG.
3. Harvest the bacteria by centrifugation and lyse them.

4. Incubate the cleared lysate with glutathione beads to immobilize the GST-MRPS31 fusion
protein.

5. Wash the beads extensively with wash buffer to remove non-specifically bound bacterial
proteins.

e Preparation of Prey Lysate:
1. Culture and harvest human cells.
2. Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.
3. Clarify the lysate by centrifugation to remove cellular debris.

o Pull-Down:
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1. Incubate the beads with the immobilized GST-MRPS31 with the prepared human cell
lysate.

2. Allow the interaction to occur by gentle agitation at 4°C for several hours or overnight.

3. As a negative control, incubate beads with GST alone with the cell lysate.

e Washing and Elution:

1. Wash the beads multiple times with wash buffer to remove non-specifically bound
proteins.

2. Elute the protein complexes from the beads using elution buffer.
e Analysis:

1. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining,
or Western blotting with specific antibodies if a known interactor is suspected.

2. For identification of unknown interactors, subject the eluted proteins to in-gel digestion
followed by nLC-MS/MS analysis.

Bait Preparation

Express GST-MRPS31 Prepare E. coli Immobilize on - -
in E. coli lysate Glutathione Beads Interaction Analysis
.

R Incubate Bait-Beads Elute Protein
Prey Preparation ( with Prey Lysate '—»‘ Wash Beads '—»‘ Complexes H{SDS—PAGE '—»‘ nLC—MS/MS)
/"
Culture Human Prepare Cell |
Cells Lysate

/

Click to download full resolution via product page

GST Pull-Down Experimental Workflow

nLC-MS/MS for Protein Identification
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This protocol outlines the general steps for identifying proteins from a complex mixture, such as
the eluate from a GST pull-down assay.[1][17][18][19][20]

Objective: To identify the proteins that co-eluted with GST-MRPS31.
Procedure:
e Sample Preparation:

1. Run the eluted protein sample on an SDS-PAGE gel.

2. Excise the protein bands of interest.

3. Perform in-gel digestion, which typically involves:

Destaining the gel piece.

Reduction of disulfide bonds with DTT.

Alkylation of cysteine residues with iodoacetamide.

Digestion with a protease, most commonly trypsin.
4. Extract the resulting peptides from the gel matrix.
 Liquid Chromatography (LC) Separation:
1. Load the extracted peptide mixture onto a reverse-phase capillary column.

2. Separate the peptides based on their hydrophobicity using a gradient of an organic solvent
(e.g., acetonitrile).

o Tandem Mass Spectrometry (MS/MS):

1. Introduce the separated peptides into the mass spectrometer via an electrospray
ionization (ESI) source.

2. MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge
(m/z) ratio of the intact peptide ions.
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3. Fragmentation (MS2): The most abundant peptide ions are selected and fragmented (e.g.,
by collision-induced dissociation).

4. MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

e Data Analysis:

1. Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental
MS/MS spectra against a protein sequence database (e.g., Swiss-Prot).

2. The algorithm identifies the peptide sequence that best matches the fragmentation

pattern.

3. The identified peptides are then mapped back to their parent proteins.
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nLC-MS/MS Protein Identification Workflow
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Analysis of TCGA Data for MRPS31 in HCC

This protocol describes the bioinformatic workflow to analyze MRPS31 expression, copy
number, and prognostic value using publicly available TCGA-LIHC data.[8][9][21][22][23]

Objective: To assess the clinical relevance of MRPS31 in hepatocellular carcinoma.
Procedure:
o Data Acquisition:
1. Access the GDC Data Portal (--INVALID-LINK--).
2. Select the TCGA-LIHC project.
3. Download the following data types:
» Gene expression RNA-Seq (e.g., HTSeq - FPKM-UQ).
» Copy Number Variation (e.g., GISTIC2).
» Associated clinical data.
» Data Processing and Analysis:
1. Expression Analysis:

» Separate tumor samples from normal adjacent tissue samples based on the TCGA
barcode.

» Compare the expression levels of MRPS31 between tumor and normal samples using
appropriate statistical tests (e.g., Wilcoxon rank-sum test).

2. Copy Number Analysis:

» Analyze the GISTIC2 data to determine the frequency of MRPS31 copy number loss
(deletion) in the HCC cohort.

» Correlate MRPS31 copy number status with its mMRNA expression levels.
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3. Survival Analysis:

» Divide the HCC patient cohort into groups based on MRPS31 expression (e.g., high vs.
low expression based on the median or quatrtiles).

» Perform Kaplan-Meier survival analysis to compare the overall survival between the
groups.[6][24]

» Use the log-rank test to determine the statistical significance of the difference in
survival.

» Calculate the hazard ratio using a Cox proportional hazards model.

Forward Genetic Screen in C. elegans for UPRmt
Activation

This protocol is based on methods used to identify regulators of the mitochondrial unfolded
protein response (UPRmt) in C. elegans.[3][25][26][27][28][29]

Objective: To identify gene mutations that lead to the activation of the UPRmt.

Materials:

C. elegans strain with a UPRmt reporter, such as hsp-6p::GFP.

E. coli OP50 strain for feeding.

Ethyl methanesulfonate (EMS) for mutagenesis.

M9 buffer.

NGM plates.

Fluorescence dissecting microscope.
Procedure:

e Mutagenesis:
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1. Synchronize a population of hsp-6p::GFP worms to the L4 larval stage.

2. Expose the worms to EMS (e.g., 50 mM) in M9 buffer for a defined period (e.g., 4 hours)
with gentle rocking.

3. Wash the worms several times with M9 buffer to remove the mutagen.

4. Plate the mutagenized worms (PO generation) onto NGM plates seeded with E. coli.
e Screening:
1. Allow the PO worms to lay eggs (F1 generation).

2. Single-clone F1 animals to individual plates and allow them to self-fertilize to produce the
F2 generation.

3. Screen the F2 generation for constitutive or enhanced GFP expression using a
fluorescence microscope.

4. Isolate individual worms with the desired phenotype (e.g., bright intestinal GFP).
e Backcrossing and Mapping:

1. Backcross the isolated mutant strains with the original hsp-6p::GFP strain to remove
background mutations.

2. Map the causal mutation using standard genetic mapping techniques or whole-genome
sequencing.

Signaling Pathways and Biological Roles

The primary role of MRPS31 is its participation in the assembly and function of the
mitochondrial ribosome, which is essential for mitochondrial protein synthesis.

Mitoribosome Small Subunit (mt-SSU) Assembly

The assembly of the 28S mt-SSU is a complex, stepwise process involving the coordinated
action of ribosomal proteins and assembly factors that guide the folding of the 12S rRNA. While
the precise timing of MRPS31 incorporation is still under investigation, it is an integral part of
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the mature mt-SSU. The process involves the formation of assembly intermediates, with
proteins binding in a hierarchical manner.[26][30][31][32][33]

Component Synthesis

MRPs (including MRPS31)
(Nuclear Transcription, ( 12S rRNA )

Cytosolic Translation) Mitochondrial Transcription

mt-SSU|Assembly Pathway
MRP Import into
( Mitochondria )

Early Assembly
Intermediates
(rRNA folding, initial MRP binding)

y

ssembly Factors

Intermediate Assembly
(Further MRP incorporation,
conformational changes)

ssembly Factors

Late Assembly
(Final MRPs, including
MRPS31, bind)

Mature 28S
mt-SSU
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Assembly of the Mitochondrial Small Ribosomal Subunit

Role in Disease

o Hepatocellular Carcinoma: As detailed in Section 3.2, loss of MRPS31 is a key event in a
subset of HCCs. The resulting deficiency in mitoribosome assembly leads to mitochondrial
dysfunction, which is thought to contribute to a more aggressive tumor phenotype.[11][12]
The mechanism may involve altered cellular metabolism and increased invasive potential.

e Type 1 Diabetes: Some reports have suggested an association between MRPS31 and type 1
diabetes, but the relationship and its etiological significance are not yet clearly understood.[4]
[71[34][35][36][37] Further research is needed to elucidate the potential role of MRPS31 in
the pathogenesis of this autoimmune disease.

Conclusion

The MRPS31 gene is a vital component of the mitochondrial protein synthesis machinery. Its
discovery and mapping have been instrumental in understanding the genetic basis of
mitoribosome function. The ubiquitous expression of MRPS31 underscores its fundamental
importance in cellular homeostasis. The association of MRPS31 loss with poor prognosis in
hepatocellular carcinoma highlights its potential as a prognostic biomarker and a target for
therapeutic intervention. The detailed experimental protocols and workflows provided in this
guide offer a practical framework for researchers to further investigate the multifaceted roles of
MRPS31 in both normal physiology and disease. Future studies will likely focus on unraveling
the precise mechanisms by which MRPS31 contributes to mitoribosome assembly and how its
dysregulation impacts cellular signaling and disease progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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